姜糖脂B

描述

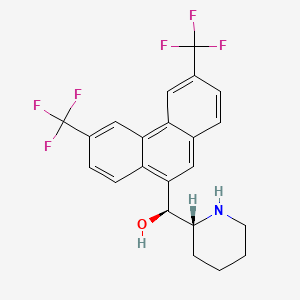

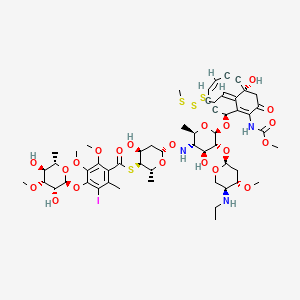

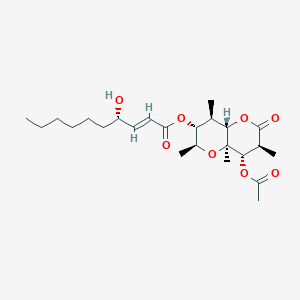

Gingerglycolipid B belongs to the class of organic compounds known as glycosylmonoacylglycerols . These are glycosylglycerols carrying exactly one fatty acyl chain attached to the glycerol moiety through an ester linkage . It has a molecular formula of C33H58O14 and an average mass of 678.805 Da .

Synthesis Analysis

Gingerglycolipid B is found in sugarcane . A high-throughput lipidomics and transcriptomic approach quantified 134 lipid compounds from the rind of six sugarcane genotypes . Among them, Gingerglycolipid B was found to be abundant . The study also highlighted key genes that are differentially expressed in sugarcane .Molecular Structure Analysis

Gingerglycolipid B has a complex molecular structure with 11 defined stereocentres . The structure includes a (2S)-2-hydroxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropyl group .Chemical Reactions Analysis

While specific chemical reactions involving Gingerglycolipid B are not well-documented, it’s known that it belongs to the class of glycosylmonoacylglycerols . These compounds are glycosylglycerols carrying exactly one fatty acyl chain attached to the glycerol moiety through an ester linkage .Physical And Chemical Properties Analysis

Gingerglycolipid B has a molecular formula of C33H58O14 , an average mass of 678.805 Da , and a mono-isotopic mass of 678.382629 Da . It is soluble in water at a concentration of 3.001 mg/L at 25 °C .科学研究应用

抗菌活性

姜糖脂B,一种存在于药用植物姜黄中化合物,在抗菌研究领域显示出潜力。在Kapitan、Ambarsari和Falah (2016) 的一项研究中,姜糖脂B被确定为姜黄中活性抗菌化合物之一。分子对接模拟表明,姜糖脂B和其他化合物竞争性地抑制MurA酶,MurA酶对于合成细菌细胞壁的主要成分肽聚糖至关重要。这表明姜糖脂B在开发新的抗菌剂中具有潜在应用 (Kapitan, Ambarsari, & Falah, 2016)。

代谢紊乱和糖尿病

含有姜糖脂B的姜被广泛认为具有治疗代谢紊乱,包括糖尿病的潜力。Li、Tran、Duke和Roufogalis (2012) 的综述强调了姜的降血糖作用,证明了其对胰岛素释放和作用的影响,以及改善的碳水化合物和脂质代谢。这表明姜糖脂B在糖尿病和相关代谢紊乱的管理和治疗中的作用 (Li, Tran, Duke, & Roufogalis, 2012)。

神经保护特性

研究还探讨了姜成分的神经保护作用,包括姜糖脂B。Shanmugam、Mallikarjuna、Kesireddy和Reddy (2011) 研究了姜对糖尿病大鼠氧化应激标志物的影响。研究发现,姜,可能是由于姜糖脂B等成分,有助于减少大脑中的氧化应激,表明其在神经保护疗法中的潜在应用 (Shanmugam, Mallikarjuna, Kesireddy, & Reddy, 2011)。

真菌代谢物和抗菌特性

姜糖脂B也被确定为某些真菌中的代谢物,表明其更广泛的生物学意义。吴平(2012)从一种链霉菌菌株中分离出姜糖脂B,该菌株对金黄色葡萄球菌显示出抗菌活性。这一发现为探索姜糖脂B作为源自真菌的抗菌剂开辟了道路 (Wu Ping, 2012)。

作用机制

While the exact mechanism of action of Gingerglycolipid B is not fully understood, it’s known that similar compounds have been shown to activate innate immune components such as stimulation of macrophages and lymphocytes, modulate the cytokine profile, decrease the incidence of infection, and stimulate the apoptosis process .

属性

IUPAC Name |

[(2S)-2-hydroxy-3-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H58O14/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-25(36)43-19-22(35)20-44-32-31(42)29(40)27(38)24(47-32)21-45-33-30(41)28(39)26(37)23(18-34)46-33/h6-7,9-10,22-24,26-35,37-42H,2-5,8,11-21H2,1H3/b7-6-,10-9-/t22-,23-,24-,26+,27+,28+,29+,30-,31-,32-,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHISGSDYAIIBMO-UMLSMIIMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H58O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201316111 | |

| Record name | Gingerglycolipid B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

678.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

88168-90-5 | |

| Record name | Gingerglycolipid B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88168-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gingerglycolipid B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088168905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gingerglycolipid B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201316111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6'-coumaroyl-1'-O-[2-(3,4-dihydroxyphenyl)ethyl]-beta-D-glucopyranoside](/img/structure/B1250323.png)